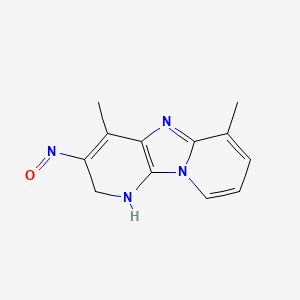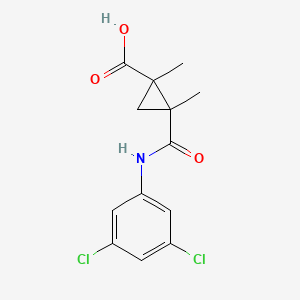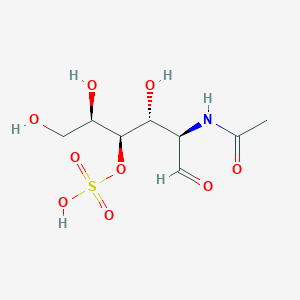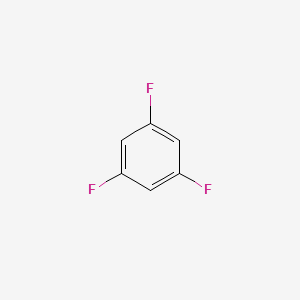
1,3,5-Trifluorobenzene
Übersicht
Beschreibung
1,3,5-Trifluorobenzene (TFB) is an organic compound with the chemical formula C6H3F3. It is a colorless liquid with a sweet, fruity odor. TFB is a versatile intermediate in organic synthesis and is used in the production of a wide variety of products, from pharmaceuticals to fragrances. It is also used in the production of pesticides and herbicides, as well as in the manufacture of plastics and dyes. This compound has a wide range of applications in chemistry, biochemistry, and medicine due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Electrolyte Additive in Lithium-Ion Batteries
1,3,5-Trifluorobenzene (F3B) is used as an additive in lithium-ion battery electrolytes. It can produce a LiF-rich solid electrolyte interface (SEI), which is crucial for the performance of the battery . F3B has superior thermal stability compared with traditional fluorinated additives and is less likely to produce hydrogen fluoride that could damage the cathode .
Intermediate in Organic Chemical Synthesis
1,3,5-Trifluorobenzene serves as an intermediate in organic chemical synthesis . It is used in the production of various organic compounds due to its unique chemical structure and properties.
3. Synthesis of (-)-Epicatechin and Its 3-O-Gallate This compound has been used in the synthesis of (-)-epicatechin and its 3-O-gallate . These are important compounds in the field of biochemistry and medicine.
High Thermal Stability
Due to its high thermal stability, 1,3,5-Trifluorobenzene can be used in applications that require stable compounds under high-temperature conditions .
Superior Film-Forming Properties
1,3,5-Trifluorobenzene has superior film-forming properties . This makes it useful in various applications where thin film layers are required.
Study of Rotational Raman Spectra
The rotational Raman spectra of 1,3,5-trifluorobenzene has been studied under high resolution using a single mode argon laser as the exciting source . This helps in understanding the molecular structure and vibrational modes of the molecule.
Eigenschaften
IUPAC Name |
1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKFFRPLNTYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190686 | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
104.0 [mmHg] | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3,5-Trifluorobenzene | |
CAS RN |
372-38-3 | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 372-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN94C411F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5-Trifluorobenzene?
A1: 1,3,5-Trifluorobenzene has the molecular formula C6H3F3 and a molecular weight of 144.08 g/mol.
Q2: What is the significance of the Jahn-Teller effect in 1,3,5-Trifluorobenzene cation?
A2: The Jahn-Teller effect causes a distortion in the molecular structure of the 1,3,5-Trifluorobenzene cation in its ground electronic state. This effect influences the vibrational modes and energy levels of the molecule. []
Q3: How does the presence of fluorine atoms in 1,3,5-Trifluorobenzene affect its interactions with small molecules like HF, H2O, and NH3?
A4: Unlike benzene with its negative quadrupole moment, 1,3,5-Trifluorobenzene has a negligible quadrupole moment. Consequently, its interactions with small molecules are primarily driven by cyclic hydrogen bonding rather than dipole-quadrupole interactions. []
Q4: What information can be obtained from the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene in a nematic liquid crystal?
A5: Analyzing these spectra provides valuable insights into the anisotropic nature of the molecule, specifically revealing information about the proton and fluorine chemical shift anisotropies and the signs of indirect spin-spin coupling constants (JHH’, JFF, and JHF). []
Q5: How does the quadrupole moment of 1,3,5-Trifluorobenzene influence its desorption kinetics from a graphene surface compared to benzene and hexafluorobenzene?
A6: 1,3,5-Trifluorobenzene exhibits zero-order desorption kinetics from a graphene surface, contrasting with the first-order kinetics observed for benzene and hexafluorobenzene. This difference arises from the negligible quadrupole moment of 1,3,5-Trifluorobenzene, which promotes the formation of two-dimensional islands, favoring zero-order desorption. []
Q6: Can 1,3,5-Trifluorobenzene be utilized as a starting material for synthesizing more complex molecules?
A8: Yes, 1,3,5-Trifluorobenzene serves as a versatile starting material in organic synthesis. Its reactivity allows for chemo- and regioselective transformations, enabling the preparation of various multisubstituted benzenes via nucleophilic aromatic substitution and ortho-metalation reactions. []
Q7: How does 1,3,5-Trifluorobenzene contribute to the synthesis of catechin-class polyphenols?
A9: 1,3,5-Trifluorobenzene acts as an A-ring equivalent in a novel synthetic approach for catechin-class polyphenols. This strategy involves the reaction of lithiated 1,3,5-Trifluorobenzene with an epoxy alcohol, followed by a pyran cyclization, ultimately leading to the formation of (-)-epicatechin and its 3-O-gallate. []
Q8: How does the ethynyl substituent influence the π-π stacking affinity of 1,3,5-triethynylbenzene compared to 1,3,5-Trifluorobenzene?
A10: Theoretical studies reveal that the presence of ethynyl substituents in 1,3,5-triethynylbenzene enhances its π-π stacking affinity compared to both benzene and 1,3,5-Trifluorobenzene. This increased affinity is evident from the higher binding energies observed in stacked dimers of the ethynyl-substituted arene. []
Q9: How do silylenes with different coordinated silicon atoms react with 1,3,5-Trifluorobenzene?
A11: Both two-coordinate and three-coordinate silylenes can activate C-F or C-H bonds in 1,3,5-Trifluorobenzene. Interestingly, the selectivity for C-F versus C-H activation depends on the coordination environment of the silylene, offering a controlled approach towards diverse silicon(IV) products. []
Q10: How does the electronic nature of the aromatic ring influence the interaction between gold complexes (AuX) and substituted benzenes like 1,3,5-Trifluorobenzene?
A12: Theoretical investigations suggest that the nature of the interaction between AuX and substituted benzenes, including 1,3,5-Trifluorobenzene, can range from noncovalent to covalent depending on the electronic properties of both the gold complex and the aromatic ring. []
Q11: How are computational chemistry methods employed to understand the properties and reactivity of 1,3,5-Trifluorobenzene?
A13: Computational techniques like Density Functional Theory (DFT) are valuable tools for studying 1,3,5-Trifluorobenzene. These methods help predict vibrational frequencies, elucidate reaction mechanisms, analyze intermolecular interactions, and gain insights into its electronic structure. [, ]
Q12: What is the role of molecular dynamics simulations in understanding the behavior of 1,3,5-Trifluorobenzene in mixtures?
A14: Molecular dynamics simulations provide a detailed view of 1,3,5-Trifluorobenzene's interactions within a mixture. This technique helps analyze local ordering, diffusion properties, and the impact of the molecule's quadrupole moment on its interactions with surrounding species. [, , ]
Q13: How is the Optical Kerr Effect (OKE) spectroscopy utilized in the study of 1,3,5-Trifluorobenzene?
A15: OKE spectroscopy provides insights into the reorientational dynamics and intermolecular interactions of 1,3,5-Trifluorobenzene in liquid phases. By analyzing the OKE spectra, researchers can probe the molecule's rotational diffusion and infer information about its local environment. [, , ]
Q14: What insights can be obtained from the inelastic neutron scattering spectra of 1,3,5-Trifluorobenzene?
A16: These spectra, combined with DFT calculations, provide information about the vibrational modes of 1,3,5-Trifluorobenzene, particularly the optically inactive fundamentals. This approach aids in accurate vibrational assignments and enhances our understanding of the molecule's structure and dynamics. []
Q15: What are the potential applications of 1,3,5-Trifluorobenzene in the context of Ruthenium(II)-Arene complexes?
A18: 1,3,5-Trifluorobenzene serves as a ligand in Ruthenium(II)-Arene complexes, which have gained attention for their potential applications in anticancer agents and CO2 reduction catalysts. Modifying the 1,3,5-Trifluorobenzene ligand in these complexes allows for fine-tuning the pKa values and thus modulating their reactivity and biological activity. []
Q16: How does 1,3,5-Trifluorobenzene behave as an anesthetic agent compared to other aromatic anesthetics?
A19: Research indicates that 1,3,5-Trifluorobenzene exhibits modest inhibition of voltage-gated sodium channels (NaV1.2) compared to other aromatic anesthetics like benzene and fluorobenzene. This suggests that while 1,3,5-Trifluorobenzene may possess anesthetic properties, its potency might be lower than some of its structural analogues. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


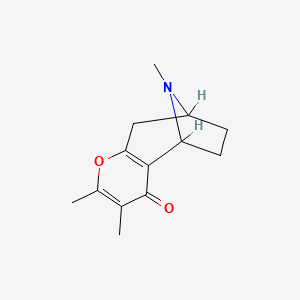
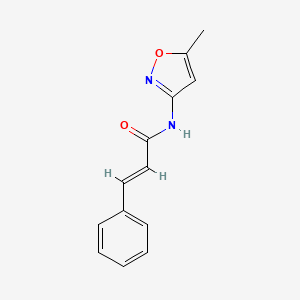

![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)
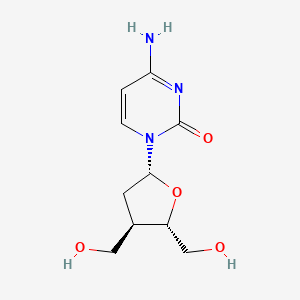
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
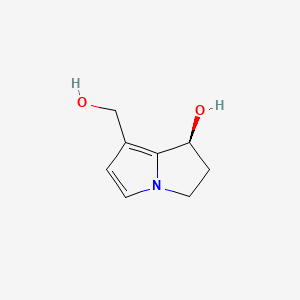
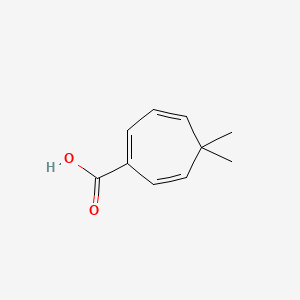
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
